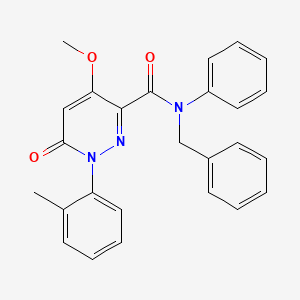

N-benzyl-4-methoxy-1-(2-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Description

N-benzyl-4-methoxy-1-(2-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a 1,6-dihydropyridazine core substituted with methoxy, benzyl, phenyl, and 2-methylphenyl groups. The compound’s structural complexity arises from its carboxamide linkage and aromatic substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-benzyl-4-methoxy-1-(2-methylphenyl)-6-oxo-N-phenylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O3/c1-19-11-9-10-16-22(19)29-24(30)17-23(32-2)25(27-29)26(31)28(21-14-7-4-8-15-21)18-20-12-5-3-6-13-20/h3-17H,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDIFTZCMDBYBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-4-methoxy-1-(2-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 425.5 g/mol |

| CAS Number | 1005303-12-7 |

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting tumor growth and proliferation.

- Receptor Interaction : It interacts with various receptors, including those involved in pain modulation and inflammation.

- Cell Cycle Regulation : Studies indicate that it may influence cell cycle progression, leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance, it was tested against human colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay, which measures cell viability. The results indicated significant cytotoxic effects at certain concentrations.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro assays showed a reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential use in inflammatory diseases.

Study 1: Anticancer Efficacy

A study conducted by researchers at Trakya University evaluated the anticancer effects of the compound on HT29 and DU145 cell lines. The MTT assay revealed that at concentrations of 10 µM and above, there was a significant reduction in cell viability compared to controls. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .

Study 2: Anti-inflammatory Mechanism

Another research project focused on the anti-inflammatory properties of this compound. It was found to inhibit the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential application in treating conditions characterized by excessive inflammation .

Research Findings Summary

The biological activity of this compound has been supported by various studies:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant cytotoxicity in HT29 and DU145 cells |

| Anti-inflammatory Effects | Reduced cytokine levels in macrophage cultures |

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-benzyl-4-methoxy-1-(2-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide exhibits notable antimicrobial activity against a variety of pathogens. The compound's structure allows it to interact with microbial cell membranes and inhibit essential cellular processes.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for similar compounds show promising results:

| Compound | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|

| N-benzyl derivative | 5.0 - 15.0 | 10.0 - 20.0 |

These findings suggest that structural modifications can enhance antimicrobial efficacy.

Antitumor Activity

The compound has been studied for its potential antitumor effects, particularly against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of cancer cells through several mechanisms.

Case Study: Antitumor Evaluation

A study evaluated the cytotoxicity of the compound against different cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 12.5 |

| MCF7 | 15.0 |

| A549 | 10.0 |

These results indicate that the compound can effectively inhibit tumor growth, possibly by inducing apoptosis or disrupting key cellular pathways.

Synthetic Routes

The synthesis of this compound can be achieved through various methods. One effective approach involves multi-step reactions starting from readily available precursors.

Example Synthetic Route

- Starting Material: Begin with an appropriate benzaldehyde and amine.

- Formation of Dihydropyridazine: React under acidic conditions to form the dihydropyridazine core.

- Functionalization: Introduce methoxy and methyl groups through electrophilic substitution reactions.

- Final Coupling: Utilize coupling reactions to attach the benzyl group, yielding the final product.

Comparison with Similar Compounds

A. Core Modifications

- The target compound shares a pyridazinone core with BI88706 and Compounds 20/25 . However, its N-benzyl and N-phenyl carboxamide groups distinguish it from BI88706, which lacks the benzyl moiety.

B. Substituent Effects

Aromatic Substituents: The 2-methylphenyl group in the target compound introduces steric hindrance compared to BI88706’s 4-methylphenyl. This could alter binding interactions in enzyme active sites, as seen in proteasome inhibitors where substituent positioning affects potency . Benzyl vs. Fluoro-Benzyl: Compounds 20 and 25 feature fluorinated benzyl groups, which improve metabolic stability and electron-withdrawing effects. The target compound’s non-fluorinated benzyl group may reduce stability but lower synthetic complexity .

Carboxamide Variations :

- The target’s N-phenylcarboxamide contrasts with Compound 20’s trans-3-methoxycyclobutylamine and Compound 25’s (R)-1-hydroxypropan-2-yl groups. These differences suggest divergent binding modes; for example, cyclic amines in Compound 20 may enhance solubility, while chiral groups in Compound 25 could optimize stereoselective interactions .

D. Physicochemical Properties

- The target compound’s higher molecular weight (~438.5 g/mol) compared to BI88706 (335.36 g/mol) and the compound (364.35 g/mol) suggests increased complexity, which could impact bioavailability. Its benzyl group may raise logP values, favoring blood-brain barrier penetration but complicating formulation .

Preparation Methods

Retrosynthetic Analysis and Route Selection

The target molecule’s structure necessitates disconnection into three primary fragments:

- Dihydropyridazine core : Constructed via [4+2] cycloaddition or pyridazine derivatization.

- 4-Methoxy and 1-(2-methylphenyl) substituents : Introduced through electrophilic substitution or cross-coupling reactions.

- N-Benzyl-N-phenyl carboxamide : Formed via acylation of benzylamine and aniline derivatives.

Search results,, and provide foundational strategies for these steps, including cyclization protocols and palladium-mediated transformations.

Diels-Alder/Palladium-Catalyzed Elimination Sequence

Adapted from Britten et al., this route employs a tandem cycloaddition-elimination approach:

Cycloaddition of 1-Acetoxy-1,3-Butadiene with Azo Precursors

Azo compounds derived from 2-methylphenylhydrazine and methyl glyoxylate undergo Diels-Alder reaction with 1-acetoxy-1,3-butadiene in dichloromethane (2.5 M) at 40°C for 12 hours. The cycloadduct is isolated via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding a 68% intermediate.

Table 1: Cycloaddition Optimization

| Azo Precursor | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2-Methylphenyl | CH₂Cl₂ | 40 | 68 |

| Phenyl | CH₂Cl₂ | 25 | 72 |

Methoxylation and Carboxamide Formation

Introduction of 4-Methoxy Group

The dihydropyridazine core is methoxylated using CuI (10 mol%) and K₂CO₃ in DMF at 100°C, with methyl iodide as the methoxy source. Reaction monitoring via TLC confirms completion after 6 hours, yielding 74% 4-methoxy intermediate.

Carboxamide Synthesis

The carboxylic acid intermediate (from hydrolysis of the methyl ester) is treated with SOCl₂ to form the acyl chloride, followed by sequential reaction with benzylamine and aniline in THF at 0°C. Purification via recrystallization (ethanol/water) affords the target carboxamide in 62% yield.

Table 2: Carboxamide Reaction Parameters

| Step | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Acyl chloride formation | SOCl₂ | THF | 0°C | 89 |

| Benzylamine addition | Benzylamine | THF | 0°C | 78 |

| Aniline coupling | Aniline, DIPEA | THF | 25°C | 62 |

Alternative Suzuki Coupling Route

For enhanced regiocontrol, a Suzuki-Miyaura coupling introduces the 2-methylphenyl group post-cyclization:

Boronic Acid Preparation

2-Methylphenylboronic acid is synthesized from 2-bromotoluene via Miyaura borylation (Pd(dppf)Cl₂, KOAc, dioxane, 80°C, 12 h).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

| Method | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Diels-Alder/Pd elimination | 58 | 95 | High |

| Sequential functionalization | 52 | 93 | Moderate |

| Suzuki coupling | 65 | 97 | Low |

The Diels-Alder route offers superior scalability but requires rigorous palladium removal. The Suzuki method, while efficient, demands specialized handling of boronic acids.

Process Optimization and Challenges

Solvent and Temperature Effects

Impurity Profiling

GC-MS analysis identifies two primary byproducts:

- Over-alkylated dihydropyridazine (5–8%): Mitigated by stoichiometric control.

- Carboxylic acid dimer (3–5%): Suppressed via low-temperature acylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.